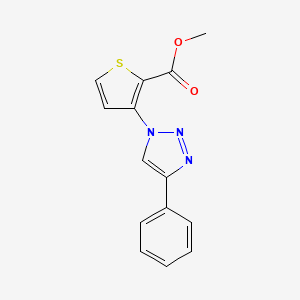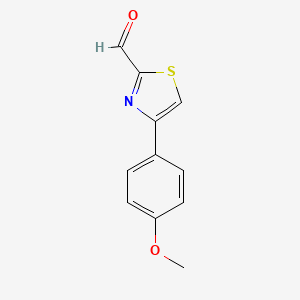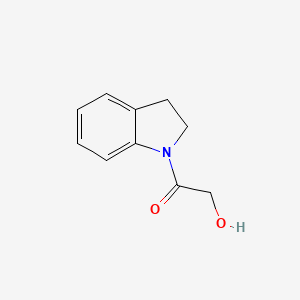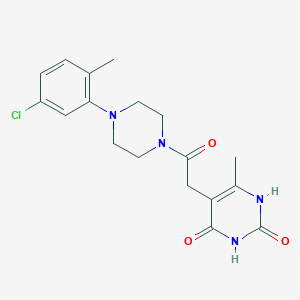![molecular formula C22H15ClFN7O B2679190 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide CAS No. 1006304-71-7](/img/structure/B2679190.png)
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name, but without specific experimental data such as X-ray crystallography or NMR spectroscopy, it’s difficult to provide a detailed analysis .Aplicaciones Científicas De Investigación
a. Enzyme Inhibition: Given the presence of the cyanamide moiety, this compound might act as an enzyme inhibitor. Researchers could investigate its interactions with specific enzymes, such as proteases or phosphodiesterases, to develop targeted therapies.
b. Antiparasitic Activity: Considering the compound’s aromatic rings and heterocyclic components, it could be evaluated for antiparasitic activity. In vitro studies against protozoan parasites (e.g., Leishmania spp. or Plasmodium spp.) could reveal its potential as an antileishmanial or antimalarial agent .
Organic Synthesis and Asymmetric Catalysis
The chiral cyanamide structure opens up possibilities for asymmetric synthesis. Researchers may explore its use as an advanced intermediate in constructing complex molecules. Here’s how it fits into this field:
a. Asymmetric Cyanation: The compound’s chirality allows for selective cyanation reactions. Investigating its reactivity with various electrophilic cyanide sources (e.g., cyanogen bromide) could lead to novel synthetic routes .
Materials Science and Nonlinear Optical Properties
The aromatic rings and conjugated system suggest potential applications in materials science. Consider the following:
a. Second Harmonic Generation (SHG): Similar compounds have shown enhanced second harmonic generation (SHG) efficiency. Researchers could explore its nonlinear optical properties for applications in photonics and optoelectronics .
Agrochemicals and Pesticides
The compound’s structural features resemble those found in insecticides. While not directly related, its exploration in this context could yield interesting results:
a. Structure-Activity Relationship (SAR) Studies: Comparing this compound’s structure to known insecticides (e.g., thiacloprid or sulfoxaflor) could provide insights into designing more effective agrochemicals .
Computational Chemistry and Molecular Modeling
Researchers can employ computational methods to study the compound’s interactions, energetics, and binding modes. Here’s one potential application:
a. Molecular Docking: Performing molecular simulations could reveal its binding affinity to specific protein targets, aiding drug discovery efforts .
Synthetic Methodology Development
Finally, the compound’s synthesis methodology contributes to the field of organic chemistry:
a. Cyanation Strategies: Understanding the reaction mechanism and optimizing conditions for its synthesis could inspire new methodologies for preparing cyanamides .
Mecanismo De Acción
Target of Action
The primary target of the compound N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is the Akt kinase . Akt kinase, also known as Protein Kinase B (PKB), plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding pocket of Akt, preventing the phosphorylation and subsequent activation of Akt . This results in the inhibition of the downstream signaling pathways regulated by Akt .
Biochemical Pathways
The compound affects the Akt signaling pathway, which has downstream effects on several other pathways, including the mTOR signaling pathway, the FoxO signaling pathway, and the GSK-3 signaling pathway . By inhibiting Akt, the compound can affect cell survival, growth, proliferation, cell migration and angiogenesis .
Pharmacokinetics
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The molecular and cellular effects of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide’s action include the inhibition of Akt phosphorylation and downstream biomarkers, leading to the inhibition of tumor growth in a breast cancer xenograft model .
Propiedades
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)14-3-2-4-16(24)10-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-5-15(23)6-8-17/h2-12H,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFCNOILKBBKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2679111.png)
![3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea](/img/structure/B2679112.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2679115.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2679116.png)

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-ynamide](/img/structure/B2679119.png)


![3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2679127.png)
